4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
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Overview
Description
4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the direct C–H alkenylation of quinoline N-oxides has been explored as a strategy for synthesizing quinoline derivatives . This method involves the activation of C(sp2)–H bonds and subsequent cyclization to form the desired quinoline structure.
Industrial Production Methods
Industrial production of this compound may involve the use of scalable and efficient synthetic routes. Recent advances in green chemistry have led to the development of environmentally benign protocols for the synthesis of quinoline derivatives. These methods include the use of recyclable catalysts, solvent-free conditions, and microwave-assisted synthesis . Such approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline undergoes various chemical reactions, including:
Reduction: The nitrophenyl group can be reduced to an amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives. These products are valuable intermediates for further chemical transformations and applications .
Scientific Research Applications
4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication . The compound’s antioxidant properties also contribute to its biological activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- 4-ethoxycarbonyl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolone
- 4-ethoxycarbonyl-3a,4,5,11b-tetrahydro-3H-cyclopenta[c][1,7]phenantroline
Uniqueness
4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
12-(4-nitrophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-24(26)16-11-8-15(9-12-16)22-19-7-3-6-18(19)21-17-5-2-1-4-14(17)10-13-20(21)23-22/h1-2,4-5,8-13H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXGZPWJMDJIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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